1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea
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Overview
Description
1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is an organic compound with the molecular formula C10H11Cl3N2O2 It is a derivative of urea, characterized by the presence of a phenyl group and a trichloromethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea typically involves the reaction of phenyl isocyanate with 2,2,2-trichloro-1-methoxyethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5NCO+Cl3CCH2NH2OCH3→C6H5NHCONHCH2CCl3OCH3
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the urea moiety.
Substitution: The trichloromethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trichloromethoxyethyl group may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-Phenyl-3-(2,2,2-trichloroethyl)urea: Lacks the methoxy group, making it less polar.
Uniqueness
1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is unique due to the presence of the trichloromethoxyethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-17-8(10(11,12)13)15-9(16)14-7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNBJRCYNJIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)NC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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